molecular formula C15H21NO5 B11116636 5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid

5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid

Cat. No.: B11116636
M. Wt: 295.33 g/mol
InChI Key: JTIIYWVCHBMFSV-UHFFFAOYSA-N
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Description

4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dimethoxyphenyl group, a carbamoyl group, and a methylbutanoic acid moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 3,4-dimethoxybenzylamine with 3-methylbutanoic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)butyric acid: Shares the dimethoxyphenyl group but lacks the carbamoyl and methylbutanoic acid moieties.

    3,4-Dimethoxybenzylamine: Contains the dimethoxyphenyl group and an amine group but lacks the carbamoyl and methylbutanoic acid moieties.

Uniqueness

4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylamino]-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C15H21NO5/c1-10(7-15(18)19)6-14(17)16-9-11-4-5-12(20-2)13(8-11)21-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

JTIIYWVCHBMFSV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCC1=CC(=C(C=C1)OC)OC)CC(=O)O

Origin of Product

United States

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